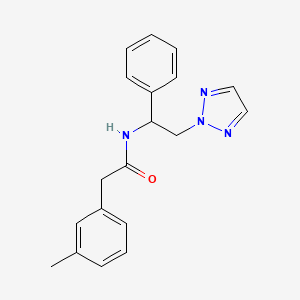
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound featuring a triazole ring, a phenyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenol derivatives
Reduction: Aminotriazoles
Substitution: Amides and amines
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Triazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and viral infections. This compound could be explored for its therapeutic potential in these areas.
Industry: In the materials science field, triazole derivatives are used in the development of polymers, coatings, and other advanced materials due to their stability and resistance to degradation.
作用机制
The mechanism by which N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide exerts its effects depends on its molecular targets and pathways. The triazole ring can interact with various enzymes and receptors in biological systems, leading to its biological activities. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to its antimicrobial properties.
相似化合物的比较
Fluconazole: An antifungal agent with a triazole ring.
Trazodone: An antidepressant containing a triazole group.
Rufinamide: An antiepileptic drug with a triazole moiety.
Uniqueness: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other triazole derivatives.
生物活性
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound incorporates a triazole moiety known for its diverse biological properties, including antimicrobial and anticancer activities.
Chemical Structure
The molecular formula of the compound is C17H20N4, featuring a triazole ring and an acetamide group. The presence of these functional groups is critical in determining its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal properties.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Antimicrobial Activity
A study evaluated the compound's efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that the compound inhibited cell growth effectively. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The mechanism involved the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Studies
- Case Study on Antifungal Properties : A recent investigation focused on the antifungal efficacy against Candida albicans. The study found that treatment with this compound resulted in a significant reduction in fungal load in vitro, suggesting potential for therapeutic applications in treating fungal infections.
- Case Study on Cancer Cell Lines : Another research project assessed the effects of this compound on various cancer cell lines. The findings indicated that it not only inhibited proliferation but also led to morphological changes indicative of apoptosis.
属性
IUPAC Name |
2-(3-methylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15-6-5-7-16(12-15)13-19(24)22-18(14-23-20-10-11-21-23)17-8-3-2-4-9-17/h2-12,18H,13-14H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYSGYVFQUXCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













